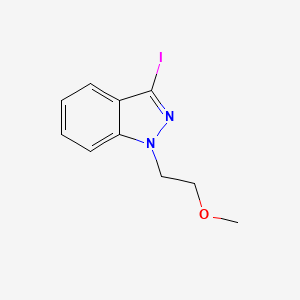
3-Iodo-1-(2-methoxyethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-(2-methoxyethyl)-1H-indazole is a novel indazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1-(2-methoxyethyl)-1H-indazole is not fully understood, but studies have shown that it acts as an inhibitor of the Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Iodo-1-(2-methoxyethyl)-1H-indazole in lab experiments is its potent anti-cancer activity against different cancer cell lines, making it a potential drug candidate for the treatment of cancer. Additionally, it has been shown to have neuroprotective effects, making it a potential drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Iodo-1-(2-methoxyethyl)-1H-indazole. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, further studies can be conducted to explore its potential applications in drug discovery and the treatment of various diseases, including cancer and neurodegenerative diseases. Furthermore, studies can be conducted to improve the synthesis methods of this compound, making it more accessible for research purposes.
Métodos De Síntesis
3-Iodo-1-(2-methoxyethyl)-1H-indazole can be synthesized using different methods, including the Pd-catalyzed C-H activation, Suzuki-Miyaura coupling, and Sonogashira coupling reactions. The Pd-catalyzed C-H activation method involves the reaction of 2-methoxyethyl-1H-indazole with iodine and Pd(OAc)2 in the presence of a base, while the Suzuki-Miyaura coupling method involves the reaction of 2-methoxyethyl-1H-indazole with iodoanisole and boronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 2-methoxyethyl-1H-indazole with iodine and terminal alkynes in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3-Iodo-1-(2-methoxyethyl)-1H-indazole has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. Studies have shown that this compound has potent anti-cancer activity against different cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied as a potential drug candidate for the treatment of various diseases, including inflammation, pain, and anxiety.
Propiedades
IUPAC Name |
3-iodo-1-(2-methoxyethyl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHFNELFMWIABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C(=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)

![N-(4-chlorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2722210.png)
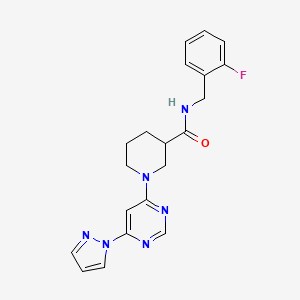
![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722212.png)
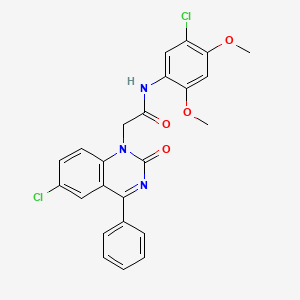
![5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2722216.png)
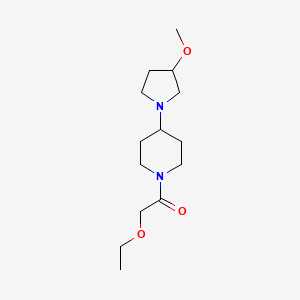
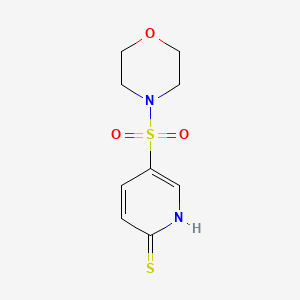
![2-Chloro-1-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B2722219.png)
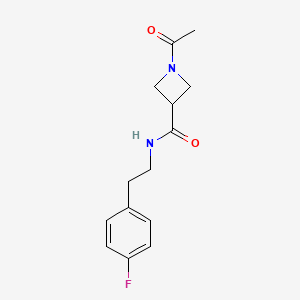
![3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2722221.png)

![(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2722223.png)